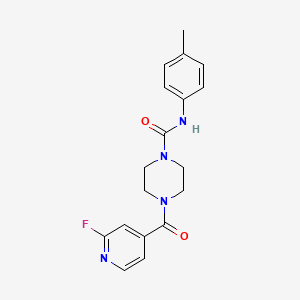

4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c1-13-2-4-15(5-3-13)21-18(25)23-10-8-22(9-11-23)17(24)14-6-7-20-16(19)12-14/h2-7,12H,8-11H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACJUARELROPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC(=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-Fluoropyridine-4-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its versatility in drug design, along with a fluorinated pyridine moiety that can enhance biological activity through improved binding affinities to target receptors. Its chemical formula is , and it exhibits specific structural characteristics that contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes. Studies suggest that compounds with similar structures often act as antagonists or inhibitors of key signaling pathways, particularly in neuropharmacology and oncology.

Pharmacological Effects

Research indicates that derivatives of piperazine compounds can exhibit a range of pharmacological effects:

- Antidepressant Activity : Some studies have reported that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression.

- Antitumor Activity : Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has been conducted to understand how modifications to the piperazine ring and substituents affect biological activity. The presence of a fluorine atom in the pyridine ring has been associated with enhanced lipophilicity and receptor binding affinity, which may contribute to increased potency against specific targets.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : H and C NMR confirm the piperazine ring conformation, fluoropyridine carbonyl (δ ~165–170 ppm), and aromatic substituents. F NMR verifies the fluorine environment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 384.15) and detects fragmentation patterns unique to the fluoropyridine moiety .

Challenges : - Signal overlap : Aromatic protons in the 4-methylphenyl group may obscure piperazine signals in H NMR, requiring 2D techniques (COSY, HSQC) .

What biological targets are hypothesized for this compound, and what assays validate its activity?

Q. Advanced Pharmacological Profiling

- Receptor binding : Structural analogs suggest affinity for serotonin (5-HT) or dopamine D3 receptors due to the piperazine-carboxamide scaffold . Competitive radioligand assays (e.g., using [H]spiperone) quantify binding affinity .

- Enzyme inhibition : Fluoropyridine’s electron-withdrawing properties may target kinases (e.g., EGFR) or cytochrome P450 isoforms. In vitro inhibition assays with fluorogenic substrates are used .

Key Findings : - Piperazine derivatives with halogenated aryl groups exhibit enhanced selectivity for neurological targets over off-target enzymes .

How can synthetic protocols be optimized to address low yields or impurities?

Q. Advanced Experimental Design

- DoE (Design of Experiments) : Screen variables (temperature, stoichiometry, solvent) to identify critical parameters. For example, excess fluoropyridine-4-carbonyl chloride (1.2 eq) improves coupling efficiency .

- In-line monitoring : Use HPLC or FTIR to track reaction progression and intermediate stability .

Case Study : - Impurities from incomplete amidation are mitigated by adding DMAP as a catalyst, reducing reaction time from 24h to 8h .

How do structural modifications (e.g., substituent changes) impact receptor selectivity?

Q. Advanced SAR Analysis

- Carbonyl linker : Removal of the carboxamide group (e.g., replacing with amine) reduces dopamine D3 receptor affinity by >100-fold, as shown in chimeric receptor studies .

- Fluorine position : 2-Fluoropyridine vs. 3-fluorophenyl analogs show divergent selectivity profiles due to steric effects in the receptor binding pocket .

Contradictions : - While fluorination generally enhances metabolic stability, certain positions (e.g., ortho to the pyridine nitrogen) may increase toxicity in hepatocyte assays .

What in vitro models are suitable for evaluating its therapeutic potential in neurological disorders?

Q. Advanced Bioassay Design

- Cell-based assays :

- Neuroprotection models : Test against glutamate-induced cytotoxicity in SH-SY5Y neurons .

How does the compound’s stability under physiological conditions affect its applicability?

Q. Advanced Physicochemical Analysis

- pH stability : The fluoropyridine group is susceptible to hydrolysis at pH >8, requiring buffered formulations for in vivo studies .

- Thermal degradation : TGA/DSC analyses reveal decomposition above 200°C, indicating suitability for oral dosing but not inhalation .

What computational strategies predict its binding mode to target receptors?

Q. Advanced Modeling

- Docking studies : Use AutoDock Vina to model interactions with the D3 receptor’s extracellular loop 2 (E2), which contributes to selectivity .

- MD simulations : Analyze ligand-receptor dynamics over 100 ns to identify stable binding poses .

How does this compound compare to structurally similar analogs in terms of potency and selectivity?

Q. Comparative Analysis

What methodologies assess its ADME/Tox profile for preclinical development?

Q. Advanced ADME Profiling

- Solubility : Shake-flask method in PBS (pH 7.4) shows moderate solubility (25 µM), improved by PEG-400 co-solvent .

- Metabolic stability : Incubate with liver microsomes; LC-MS/MS quantifies parent compound depletion. Fluoropyridine reduces CYP3A4-mediated metabolism .

- hERG inhibition : Patch-clamp assays to evaluate cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.